molecular formula C19H34O3 B1257664 (R)-methoprene CAS No. 65733-17-7

(R)-methoprene

Cat. No. B1257664
CAS RN: 65733-17-7
M. Wt: 310.5 g/mol
InChI Key: NFGXHKASABOEEW-UQHDCKCOSA-N
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Description

(R)-methoprene is a synthetic insect growth regulator that is widely used in pest control. It is a member of the juvenile hormone analogs (JHAs) class of insecticides, which mimic the natural juvenile hormone (JH) in insects. (R)-methoprene is used to disrupt the normal development of insects, preventing them from reaching maturity and reproducing.

Scientific Research Applications

Pest Control in Stored Grain

(R)-Methoprene has been evaluated for its efficacy in controlling major pests in stored grains, like Rhyzopertha dominica, a significant threat to stored wheat. Studies reveal that even low concentrations of (R)-Methoprene can effectively suppress pest populations, indicating its potential as a safe and effective grain protectant (Arthur, 2004). Additionally, research has shown that the uneven application of (R)-Methoprene can influence its efficacy against Rhyzopertha dominica in wheat, emphasizing the importance of proper application techniques (Daglish & Nayak, 2010).

Impact on Non-Target Species and Environment

Investigations into the effects of Methoprene and its metabolites on non-target species have been conducted. For instance, studies on Xenopus laevis (African clawed frog) suggest that Methoprene and its degradation products do not pose significant developmental toxicity at concentrations typical in field applications, alleviating concerns about its environmental impact (Degitz et al., 2003). However, Methoprene can disrupt metabolic and gene expression levels in non-target organisms like adult lobsters, indicating potential unintended effects at the sub-cellular level (Walker et al., 2010).

Long-term Efficacy and Resistance Management

Research shows that Methoprene can provide multi-year protection to stored grains such as wheat, rice, and corn, with effective suppression of pests like Rhyzopertha dominica and Tribolium castaneum (Arthur, 2016). However, resistance to Methoprene in pests like Aedes nigromaculis has been reported, necessitating the development of resistance management strategies (Cornel et al., 2000).

Use in Mosquito Control

Methoprene's efficacy in controlling mosquito populations in various environments, such as stormwater catch basins, has been validated. Studies suggest it can effectively control mosquito larvae for extended periods under both field and laboratory conditions (Butler et al., 2006). It's also worth noting that while Methoprene primarily targets larvae, its exposure to adult Aedes aegypti has shown chronic effects, particularly on fecundity and egg hatch, which could be relevant for autocidal strategies in mosquito control (Brabant & Dobson, 2013).

properties

IUPAC Name

propan-2-yl (2E,4E,7R)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O3/c1-15(2)22-18(20)14-17(4)11-8-10-16(3)12-9-13-19(5,6)21-7/h8,11,14-16H,9-10,12-13H2,1-7H3/b11-8+,17-14+/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGXHKASABOEEW-UQHDCKCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C=C(C)C=CCC(C)CCCC(C)(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)(C)OC)C/C=C/C(=C/C(=O)OC(C)C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3058240, DTXSID001033430
Record name Methoprene isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propan-2-yl (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001033430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-methoprene

CAS RN

65733-17-7, 36557-27-4
Record name 2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, 1-methylethyl ester, [R-(E,E)]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65733-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methoprene, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065733177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methoprene isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propan-2-yl (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001033430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHOPRENE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1VTH360PT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a mixture of 10 g. of 7-methoxy-3,7-dimethyloctan-1-al, 17 g. of diethyl 3-ethoxycarbonyl-2-methylprop-2-enyl phosphonate (77% trans), and 150 ml. of dimethylformamide, under nitrogen, 0°, with stirring, is added sodium isopropanolate (prepared from 1.5 g. of sodium in 150 ml. of isopropanol). After addition is complete, the reaction is stirred for 18 hours at room temperature and then worked up by extraction with hexane to yield isopropyl 11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate (mostly trans-2,trans-4), which can be chromatographed and distilled for further purification.
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diethyl 3-ethoxycarbonyl-2-methylprop-2-enyl phosphonate
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150 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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